molecular formula C21H20N4OS B5155058 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B5155058
M. Wt: 376.5 g/mol
InChI Key: KJZUNDGLSQXCFA-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzothiazole ring fused with a pyrazolone moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole ring, which can be achieved through the reaction of o-aminothiophenol with carbon disulfide and an alkyl halide. The resulting benzothiazole intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative. This intermediate undergoes cyclization with an appropriate diketone to form the pyrazolone ring .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. Studies have shown that it can bind to receptors such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, which are involved in the regulation of neuronal activity. This binding can modulate the activity of these receptors, leading to anticonvulsant effects .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one include other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which combines the benzothiazole and pyrazolone moieties, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(C-methyl-N-propylcarbonimidoyl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-3-13-22-14(2)18-19(15-9-5-4-6-10-15)24-25(20(18)26)21-23-16-11-7-8-12-17(16)27-21/h4-12,24H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZUNDGLSQXCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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